molecular formula C22H16BrClN2O4 B15085378 4-Bromo-2-(2-(3-chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 765274-38-2

4-Bromo-2-(2-(3-chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B15085378
CAS No.: 765274-38-2
M. Wt: 487.7 g/mol
InChI Key: CJSVHIKRAZHRMJ-DHRITJCHSA-N
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Description

4-Bromo-2-(2-(3-chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C22H16BrClN2O4 and a molecular weight of 487.741 g/mol . This compound is notable for its unique structure, which includes bromine, chlorine, and methoxy functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-(3-chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of the bromine, chlorine, and methoxy groups. Common reagents used in the synthesis include bromine, chlorobenzoyl chloride, and methoxybenzoic acid. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-(3-chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler hydrocarbons .

Scientific Research Applications

4-Bromo-2-(2-(3-chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(3-chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-Bromo-2-(2-(3-chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

CAS No.

765274-38-2

Molecular Formula

C22H16BrClN2O4

Molecular Weight

487.7 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C22H16BrClN2O4/c1-29-19-8-5-14(6-9-19)22(28)30-20-10-7-17(23)11-16(20)13-25-26-21(27)15-3-2-4-18(24)12-15/h2-13H,1H3,(H,26,27)/b25-13+

InChI Key

CJSVHIKRAZHRMJ-DHRITJCHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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